N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides
Furan and thiophene rings are crucial structural units in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These heteroaromatic substituents have been shown to significantly impact the biological activity of molecules, influencing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl with heteroaryl substituents has been a focus of structure-activity relationship studies, seeking compounds with optimized activity and selectivity (Ostrowski, 2022).
Arylmethylidenefuranones and Their Reactions
Arylmethylidene derivatives of 3H-furan-2-ones have been systematized for their reactions with various nucleophilic agents, leading to the formation of a wide range of compounds with potential biological applications, such as amides, benzofurans, and pyridazinones. These reactions are influenced by the structure of the initial reagents and the conditions of the reaction, demonstrating the versatility of furan derivatives in synthetic organic chemistry (Kamneva et al., 2018).
Pyrolysis of Sugars and Cellulose
The pyrolysis of sugars and cellulose, leading to the formation of furans, highlights the potential application of furan derivatives in understanding smoke formation and possibly in the development of biofuels. The study indicates multiple pathways to furan production from glucose, fructose, and sucrose, suggesting the significant role of furan derivatives in thermal processes and their potential environmental impact (Sanders et al., 2003).
Desulfurization and Deoxygenation by Palladium Surface
Research into the decomposition mechanisms of thiophene and furan on Pd(111) surfaces underscores the importance of these heterocycles in catalysis and environmental chemistry. The distinct pathways observed for the decomposition of thiophene and furan derivatives highlight their potential applications in refining processes and the development of catalysts for environmental remediation (Caldwell & Land, 1997).
Furan Fatty Acids and Health
The study on furan fatty acids discusses their occurrence in various foods and their potential health benefits, such as antioxidant and anti-inflammatory activities. This research emphasizes the importance of furan derivatives in nutrition and potential therapeutic applications, highlighting the need for further investigation into their health effects (Xu et al., 2017).
Mechanism of Action
Furan Compounds
The compound contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are found in a wide range of products, including heat-treated foods, and are also formed naturally in the environment .
Pyridazine Compounds
The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Pyridazine derivatives have been studied for their potential biological activities .
Sulfanyl Group
The compound contains a sulfanyl group (-SH), also known as a thiol group. Thiols are known to participate in various biochemical reactions, often involving enzymes, where they can act as antioxidants or form disulfide bonds .
Methylphenyl Group
The compound contains a methylphenyl group, which is a phenyl ring with a methyl substituent. This group is commonly found in various pharmaceuticals and may contribute to the lipophilicity and pharmacokinetics of the compound .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)16-8-9-18(21-20-16)24-12-17(22)19-11-15-3-2-10-23-15/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPPIBFWICVQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.